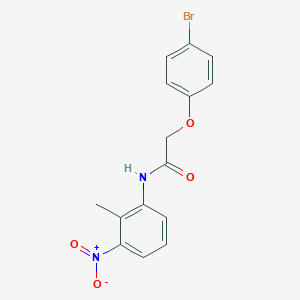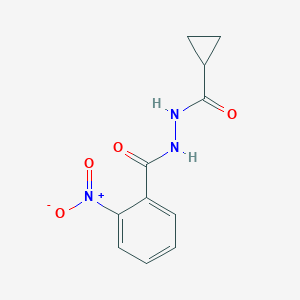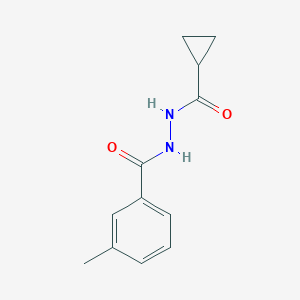![molecular formula C22H22N2O5S B322163 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322163.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.48548 g/mol . This compound is known for its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-phenoxyacetamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical properties and reactivity.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-phenylacetamide: This compound lacks the phenoxy group, which can affect its overall structure and function.
Eigenschaften
Molekularformel |
C22H22N2O5S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-2-28-20-12-8-18(9-13-20)24-30(26,27)21-14-10-17(11-15-21)23-22(25)16-29-19-6-4-3-5-7-19/h3-15,24H,2,16H2,1H3,(H,23,25) |
InChI-Schlüssel |
LNPOMRDYJURMTF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B322080.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322086.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322093.png)
![N-[4-(diethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B322097.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B322107.png)


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322114.png)
